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molecular formula C16H16O2 B8627590 3-Methyl-2-phenylchroman-6-ol

3-Methyl-2-phenylchroman-6-ol

Cat. No. B8627590
M. Wt: 240.30 g/mol
InChI Key: SPOPOLALSDNQIW-UHFFFAOYSA-N
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Patent
US07425568B2

Procedure details

3-Methyl-2-phenylchroman-6-ol was prepared as described for 2-(3-fluorophenyl)chroman-6-ol in Example 9(c) starting from 605 mg of 3-methyl-2-phenylchroman-4,6-diol. 1H NMR (400 MHz, CD3OD) δ: 8.77 (s, 1H), 7.41-7.33 (m, 5H), 6.59-6.48 (m, 3H), 4.56 (d, 1H, J 9.2 Hz), 2.73 (dd, 1H, J −16.5, 5.0 Hz), 2.54 (dd, 1H, J −116.5, 5.8 Hz), 2.11 (m, 1H), 0.72 (d, 3H, J 6.6 Hz).
Name
2-(3-fluorophenyl)chroman-6-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-2-phenylchroman-4,6-diol
Quantity
605 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=C(C2CCC3C(=CC=C(O)C=3)O2)C=CC=1.[CH3:19][CH:20]1[CH:29](O)[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([OH:31])[CH:27]=2)[O:22][CH:21]1[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>>[CH3:19][CH:20]1[CH2:29][C:28]2[C:23](=[CH:24][CH:25]=[C:26]([OH:31])[CH:27]=2)[O:22][CH:21]1[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1

Inputs

Step One
Name
2-(3-fluorophenyl)chroman-6-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C1OC2=CC=C(C=C2CC1)O
Step Two
Name
3-methyl-2-phenylchroman-4,6-diol
Quantity
605 mg
Type
reactant
Smiles
CC1C(OC2=CC=C(C=C2C1O)O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(OC2=CC=C(C=C2C1)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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